molecular formula C4H7NO3 B3322220 3-Aminooxetane-2-carboxylic acid CAS No. 1427385-82-7

3-Aminooxetane-2-carboxylic acid

Cat. No.: B3322220
CAS No.: 1427385-82-7
M. Wt: 117.1 g/mol
InChI Key: UTIYGJDWWLIDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminooxetane-2-carboxylic acid is a high-value, synthetically versatile oxetane-containing building block designed for medicinal chemistry and drug discovery programs. The oxetane motif is recognized in drug discovery for its compact, polar nature, which can significantly improve the physicochemical properties of small molecules . Its incorporation into lead compounds is a strategic approach to fine-tune key parameters such as aqueous solubility and metabolic stability, while also reducing excessive lipophilicity (clogP), a common challenge in drug development . Researchers utilize this scaffold to develop novel bioactive molecules targeting a wide range of human diseases, including cancer, viral infections, and autoimmune disorders . The compound serves as a key precursor in the synthesis of potential inhibitors for various disease-related targets, such as kinases and epigenetic enzymes . As a strained heterocycle, the oxetane ring occupies a similar volume to a gem-dimethyl group but introduces substantial polarity, making it an excellent bioisostere in molecular design . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human use. Molecular Formula: C4H7NO3 Molecular Weight: 117.10 g/mol Storage and Handling: Store in a cool, dry place at 2-8°C. Keep the container tightly sealed and protected from light to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminooxetane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIYGJDWWLIDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Aminooxetane 2 Carboxylic Acid and Its Chiral Derivatives

Strategies for Oxetane (B1205548) Ring Construction

Photochemical Cycloaddition Reactions (e.g., Paternò–Büchi [2+2] Cycloaddition)

The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a direct method for the synthesis of the oxetane ring. wikipedia.orgslideshare.net This reaction proceeds via the excitation of the carbonyl compound to its triplet or singlet state, which then adds to the alkene to form a 1,4-diradical intermediate that subsequently cyclizes to the oxetane. nih.gov The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by various factors, including the nature of the substituents on both the carbonyl compound and the alkene, as well as the reaction conditions. slideshare.net

While a powerful tool, the traditional Paternò–Büchi reaction often requires high-energy UV light, which can limit its applicability and scalability. acs.org Recent advancements have focused on developing visible-light-mediated versions of this reaction, often employing photocatalysts to enable the use of lower-energy light sources. acs.org This approach not only enhances the safety and practicality of the reaction but also expands its substrate scope. acs.org The application of this reaction to precursors of 3-aminooxetane-2-carboxylic acid would involve the cycloaddition of a suitable carbonyl compound with an alkene bearing the necessary amino and carboxyl functionalities or their protected equivalents.

Transition Metal-Catalyzed Routes (e.g., Gold-Catalyzed from Propargylic Alcohols)

Transition metal catalysis has emerged as a powerful strategy for the construction of complex molecular architectures, including strained ring systems like oxetanes. nih.gov Gold catalysts, in particular, have shown remarkable efficacy in mediating the synthesis of oxetan-3-ones from readily available propargylic alcohols. nih.govorganic-chemistry.orgacs.orgnih.gov This reaction proceeds through the formation of an α-oxo gold carbene intermediate, which then undergoes an intramolecular cyclization to form the oxetane ring. nih.govorganic-chemistry.orgacs.org

This method is advantageous as it often proceeds under mild conditions, tolerates a range of functional groups, and avoids the use of hazardous reagents like diazo ketones, which are traditionally used to generate α-oxo carbenes. nih.govorganic-chemistry.orgacs.org The resulting oxetan-3-ones are versatile intermediates that can be further functionalized to introduce the amino and carboxylic acid groups at the desired positions. For instance, the ketone functionality can be converted to an amino group through reductive amination or other standard transformations, and a carboxylic acid or its ester can be introduced at the 2-position through various synthetic manipulations.

Table 2: Gold-Catalyzed Synthesis of Oxetan-3-ones

Substrate (Propargylic Alcohol) Catalyst System Product (Oxetan-3-one) Yield (%) Reference
Propargyl alcohol (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ Oxetan-3-one 71 organic-chemistry.org
Various secondary propargylic alcohols (2-biphenyl)Cy₂PAuNTf₂ / N-oxide / Tf₂NH Substituted oxetan-3-ones 57-81 thieme-connect.com

Horner–Wadsworth–Emmons Reaction Mediated Routes from Oxetan-3-one

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the formation of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org This reaction can be strategically employed to functionalize a pre-existing oxetane ring, such as oxetan-3-one, to introduce the necessary precursors for the amino and carboxylic acid groups. chemrxiv.org

Starting from oxetan-3-one, an HWE reaction with a phosphonate reagent bearing an ester group can generate an α,β-unsaturated ester attached to the oxetane ring at the 3-position. chemrxiv.org This intermediate is then amenable to further transformations. For example, a Michael addition of an amine to the α,β-unsaturated ester can introduce the amino group, followed by reduction of the double bond and hydrolysis of the ester to yield the desired this compound. This route offers a modular approach where the amino and carboxyl functionalities are introduced in a stepwise manner onto a pre-formed oxetane scaffold.

Stereoselective and Enantioselective Synthesis

Achieving control over the stereochemistry at the C2 and C3 positions of the oxetane ring is paramount for producing enantiomerically pure this compound derivatives. Various strategies have been developed to address this challenge, including substrate-controlled diastereoselective reactions, kinetic resolution, and asymmetric catalysis.

Control of Chiral Centers at C2 and C3

The relative stereochemistry between the C2 and C3 positions can be established through diastereoselective reactions. For instance, the synthesis of trans-3-amino-2,2,4,4-tetramethylcyclobutanol has been achieved with high diastereoselectivity (∼98:2 dr) using a ketoreductase (KRED) catalyzed reduction. nih.gov While not an oxetane, this demonstrates the power of biocatalysis in achieving high diastereoselectivity in cyclic systems. Another approach involves the stereocontrolled construction of the desired stereocenters starting from a chiral precursor, such as Garner's aldehyde, which allows for the synthesis of specific stereoisomers like (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. elsevierpure.com These methods, which are used for synthesizing amino acids with adjacent stereocenters, can be conceptually applied to the synthesis of substituted aminooxetanes. researchgate.net

In the context of oxetanes, enantioselective synthesis has been reported through the reduction of β-halo ketones with a chiral reducing catalyst, followed by ring closure to form 2-aryl-substituted oxetanes with good enantiomeric excess. acs.org Furthermore, highly substituted fluorinated oxetanes have been synthesized via a formal [2+2] cycloaddition using a chiral N-heterocyclic carbene (NHC) catalyst, followed by reduction and cyclization. acs.org

Resolution Protocols for Enantiomeric Purity

Kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds. google.com This method often involves reacting a racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties. libretexts.org

For carboxylic acids, chiral amines such as brucine, strychnine, or synthetic amines like 1-phenylethanamine are commonly used as resolving agents. libretexts.org The resulting diastereomeric salts can be separated by crystallization, and the enantiomerically pure carboxylic acid can be recovered. libretexts.org Similarly, racemic bases can be resolved using chiral acids like (+)-tartaric acid or (+)-camphor-10-sulfonic acid. libretexts.org

A notable example is the enantioresolution of various carboxylic acids by forming amides with (1S,2R,4R)-(–)-2,10-camphorsultam, followed by separation of the diastereomers using HPLC on silica (B1680970) gel. tcichemicals.com Molecular docking studies have also been employed to understand and predict the chiral resolution of aromatic amino acids using glycopeptide selectors like vancomycin. nih.gov

Resolution MethodChiral Reagent TypeTarget MoleculeSeparation Technique
Diastereomeric Salt FormationChiral Base (e.g., Brucine)Racemic Carboxylic AcidCrystallization
Diastereomeric Salt FormationChiral Acid (e.g., Tartaric Acid)Racemic BaseCrystallization
Diastereomeric Amide FormationChiral Auxiliary (e.g., Camphorsultam)Racemic Carboxylic AcidHPLC
Chiral ChromatographyChiral Selector (e.g., Vancomycin)Racemic Amino AcidHPLC

Protecting Group Strategies for Amino and Carboxylic Acid Functionalities

The presence of both an amino and a carboxylic acid group in this compound necessitates the use of protecting groups to achieve selective reactions. organic-chemistry.org The choice of protecting groups is critical and they must be stable under the reaction conditions and easily removable without affecting other parts of the molecule. wikipedia.org

Amine Protection (e.g., Boc, Cbz)

The amino group is typically protected as a carbamate. organic-chemistry.orgmasterorganicchemistry.com The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org

The Boc group is widely used due to its stability under basic conditions and its facile removal with mild acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The steric bulk of the Boc group can also influence the stereochemical outcome of reactions.

The Cbz group is another popular choice and is often introduced using benzyl (B1604629) chloroformate. organic-chemistry.org It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org This allows for orthogonal protection strategies where the Boc and Cbz groups can be selectively removed in the presence of each other. wikipedia.org

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Mild Acid (e.g., TFA)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation

Carboxylic Acid Protection

The carboxylic acid group is most commonly protected as an ester. wikipedia.orgslideshare.net The choice of ester depends on the desired cleavage conditions. Methyl or ethyl esters are common, but more sterically hindered esters like tert-butyl esters can be used for increased stability. uniurb.it Ester protecting groups are typically removed by hydrolysis under basic or acidic conditions. wikipedia.org For some applications, the oxetane ring itself can be sensitive to the conditions used for ester hydrolysis, requiring careful selection of the protecting group and deprotection method. chemrxiv.orgnih.gov

Industrial Production Methodologies and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of complex molecules like this compound requires a focus on safety, efficiency, and cost-effectiveness. While numerous methods for the synthesis of oxetanes have been reported, not all are amenable to large-scale production. acs.orgacs.org Key considerations for scalability include the stability of the oxetane ring, which is often dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability. nih.gov The development of industrial processes often starts from readily available precursors like oxetan-3-one. acs.orgchemrxiv.org

Continuous flow chemistry has emerged as a powerful technology for the safe and scalable synthesis of fine chemicals, and its application to oxetane chemistry is particularly advantageous. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can mitigate the risks associated with highly reactive intermediates and exothermic reactions, which are common in the synthesis of strained ring systems. nih.govacs.org

A notable example is the generation and utilization of the highly unstable 3-oxetanyllithium. In traditional batch processes, the generation of this nucleophile is challenging due to its propensity to decompose. However, by employing flash chemistry in a continuous flow system, 3-oxetanyllithium can be generated and immediately reacted with a variety of electrophiles, providing access to a range of 3-substituted oxetanes that are difficult to prepare using other methods. nih.gov This approach highlights the potential of flow technology to handle unstable intermediates in the synthesis of complex oxetanes.

Parameter Advantage in Continuous Flow for Oxetane Synthesis
Heat Transfer Superior heat exchange in microreactors allows for precise temperature control, preventing decomposition of the strained oxetane ring.
Safety Small reaction volumes minimize the risk associated with handling energetic intermediates and exothermic reactions.
Mixing Efficient mixing in microreactors ensures high reaction rates and reproducibility.
Scalability Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel ("numbering-up").
Reaction Time Precise control over residence time allows for the optimization of reactions involving unstable intermediates like 3-oxetanyllithium. nih.gov

This table summarizes the key advantages of utilizing continuous flow chemistry for the synthesis of oxetane-containing compounds, based on findings from studies on unstable oxetane intermediates.

Catalytic methods are highly desirable for industrial synthesis as they reduce waste, improve atom economy, and can provide access to chiral molecules with high enantioselectivity. Several catalytic strategies have been explored for the synthesis and functionalization of oxetanes.

Biocatalysis: Enzymes offer a green and highly selective approach to the synthesis of chiral amines, which are key precursors for chiral 3-aminooxetane derivatives. Transaminases, for instance, are increasingly used in the pharmaceutical industry for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net This enzymatic approach could be applied to the synthesis of chiral 3-aminooxetanes from a corresponding ketone precursor.

Lewis Acid Catalysis: Lewis acids have been shown to catalyze formal [3+2] annulation reactions between 3-aminooxetanes and various partners like isothiocyanates and carbon dioxide. nih.gov For example, the use of a simple and inexpensive catalyst like iron(III) chloride (FeCl₃) can efficiently produce iminooxazolidines from 3-aminooxetanes and isocyanates in good to excellent yields, even on a gram scale. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of chemical transformations, including the functionalization of oxetane carboxylic acids. doi.org For instance, dual photoredox and nickel catalysis has been employed to arylate Boc-protected aminooxetane carboxylic acids. doi.org While highly innovative, the scalability of photochemical reactions can be challenging due to issues with light penetration in large reactors.

Catalytic Method Catalyst Example Transformation Potential for Scalability
Biocatalysis TransaminaseAsymmetric synthesis of chiral aminesHigh, established in pharmaceutical manufacturing. researchgate.net
Lewis Acid Catalysis FeCl₃[3+2] annulation of 3-aminooxetanesHigh, uses inexpensive and readily available catalyst. nih.gov
Photoredox Catalysis Iridium or Ruthenium complexesDecarboxylative functionalizationModerate, can be limited by reactor design for light penetration. doi.org

This table provides a comparative overview of different catalytic methodologies applicable to the synthesis and functionalization of amino-oxetane derivatives.

Advanced Chemical Transformations and Reactivity Profile of 3 Aminooxetane 2 Carboxylic Acid

Chemical Transformations Involving the Aminooxetane Moiety

The presence of both an amino group and a carboxylic acid group on the oxetane (B1205548) ring allows for a variety of chemical modifications, making 3-aminooxetane-2-carboxylic acid a versatile building block in organic synthesis. These transformations can be broadly categorized into reactions involving the oxetane ring itself and those targeting the amino and carboxyl functionalities.

The strained nature of the oxetane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. magtech.com.cn The regioselectivity of these reactions is influenced by both steric and electronic factors. magtech.com.cn Generally, strong nucleophiles tend to attack the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn However, under acidic conditions, even weak nucleophiles can attack the more substituted carbon, a process driven by electronic effects. magtech.com.cn

The amino group in this compound can act as an internal nucleophile, potentially leading to intramolecular ring-opening, especially under acidic conditions. acs.org The stability of the oxetane ring is significantly influenced by its substitution pattern, with 3,3-disubstituted oxetanes exhibiting greater stability due to steric hindrance that blocks the path of external nucleophiles. nih.gov

A variety of nucleophiles have been successfully employed in the ring-opening of oxetanes, including amines, phosphines, and organometallic reagents. acs.org These reactions provide a pathway to a diverse range of functionalized 1,3-diols. acs.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetanes

NucleophileProduct TypeReference
Amines1,3-Aminoalcohols acs.org
KPPh₂1,3-Phosphinoalcohols acs.org
Lithiated Alkynes1,3-Alkynylalcohols acs.org
TMSCN1,3-Cyanoalcohols acs.org
LiAlH₄1,3-Diols acs.org

This table provides a general overview of nucleophilic ring-opening reactions of oxetanes and is not specific to this compound.

The carboxylic acid functionality of this compound readily undergoes esterification and amide bond formation. These reactions are fundamental in modifying the properties of the molecule and for its incorporation into larger structures, such as peptides. libretexts.orgpressbooks.pub

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible, and strategies such as using an excess of the alcohol or removing water can be employed to drive the reaction to completion. libretexts.org The direct conversion of carboxylic acids to amides can be challenging and often requires high temperatures. libretexts.org However, the use of coupling reagents can facilitate this transformation under milder conditions. nih.govmdpi.com The reaction of an ester with an amine can also be used to form amides. masterorganicchemistry.com

The formation of amides from carboxylic acids and amines is a cornerstone of peptide synthesis. sinica.edu.tw The amino acid nature of this compound makes it a valuable building block for creating peptidomimetics with unique conformational constraints imposed by the oxetane ring. acs.org

Decarboxylative coupling reactions offer a powerful method for forming new carbon-carbon bonds by reacting a carboxylic acid with an organic halide, accompanied by the loss of carbon dioxide. wikipedia.org This strategy has been applied to couple oxetane amino acid building blocks with aryl halides. acs.orgnih.gov These reactions are typically catalyzed by transition metals such as palladium, copper, or silver. rsc.org

A significant advantage of decarboxylative couplings is the use of readily available and relatively inexpensive carboxylic acids as starting materials. wikipedia.org The reaction tolerates a wide range of functional groups and avoids the use of highly reactive and sensitive organometallic reagents. wikipedia.org

The mechanism of these reactions often involves the formation of a metal-carboxylate intermediate, followed by decarboxylation to generate an organometallic species that then participates in the cross-coupling process. rsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of chemical transformations, including those involving carboxylic acids. bohrium.comresearchgate.net This methodology has been successfully applied to the decarboxylative functionalization of oxetane carboxylic acids. researchgate.netacs.org

In these reactions, a photocatalyst absorbs visible light and initiates a single-electron transfer process, leading to the generation of a radical intermediate from the carboxylic acid. nih.gov This radical can then undergo a variety of subsequent reactions, such as addition to alkenes or coupling with other partners. acs.org

One notable application is the direct conversion of carboxylic acids to 3-oxetanols through a photoredox-catalyzed decarboxylative addition to 3-oxetanone. nih.gov This transformation provides access to valuable bioisosteres of carboxylic acids. nih.gov Mechanistic studies suggest that these reactions can proceed through different pathways, including the formation of an alkyl-chromium intermediate or direct radical addition to an activated ketone. nih.gov

Oxetane Ring-Opening and Ring-Retention Reactions

The stability of the oxetane ring is a critical factor in the chemistry of this compound. Understanding the factors that influence ring stability allows for the selective control of ring-opening versus ring-retention pathways.

The stability of the oxetane ring is highly dependent on the reaction conditions and the substitution pattern on the ring itself. acs.orgnih.gov

Acidic Conditions: The oxetane ring is generally susceptible to opening under acidic conditions. nih.govacs.org Protonation of the oxygen atom makes the ring more electrophilic and prone to attack by nucleophiles. magtech.com.cn However, the notion that oxetanes are universally unstable in acid is a misconception; their stability is significantly influenced by their substitution. nih.gov For instance, some oxetane-carboxylic acids have been observed to isomerize into lactones upon heating, even without the presence of an external acid catalyst. nih.gov

Substitution Patterns: The substitution pattern on the oxetane ring plays a crucial role in its stability. nih.gov 3,3-Disubstituted oxetanes are generally more stable than other substitution patterns because the substituents sterically hinder the approach of nucleophiles to the carbon-oxygen bonds. nih.gov In contrast, the presence of an internal nucleophile, such as an alcohol or amine, can facilitate ring-opening under acidic conditions. acs.org For this compound, the proximity of the amino and carboxylic acid groups can influence the ring's stability and reactivity.

Table 2: Relative Stability of Substituted Oxetanes

Substitution PatternRelative StabilityReasonReference
3,3-DisubstitutedHighSteric hindrance protects the C-O bonds from nucleophilic attack. nih.gov
3-MonosubstitutedModerateLess steric hindrance compared to 3,3-disubstituted analogs. nih.gov
2-MonosubstitutedLowerMore susceptible to ring scission. acs.org
UnsubstitutedLowHighly strained and reactive. acs.org

The interplay of these factors allows for the strategic manipulation of the oxetane ring in this compound, enabling either the retention of the four-membered ring for its desirable physicochemical properties or its opening to access a different chemical space.

Directed Ring Opening for Structural Diversification

The inherent ring strain of the oxetane core is a key driver for its reactivity, making it susceptible to nucleophilic attack and subsequent ring-opening. rsc.org This reactivity can be harnessed in a directed manner to generate a diverse array of acyclic structures or new heterocyclic systems, which would be challenging to synthesize through other methods. The regioselectivity of these ring-opening reactions is largely governed by steric and electronic factors. magtech.com.cn

Strong nucleophiles typically attack the less substituted carbon atom adjacent to the oxygen, a process controlled by sterics. magtech.com.cn However, in the presence of acid catalysts, which activate the oxetane oxygen, even weak nucleophiles can open the ring, often attacking the more substituted carbon atom due to electronic effects. magtech.com.cnchemrxiv.org This dual reactivity allows for controlled structural diversification. For instance, intramolecular ring-opening of appropriately substituted oxetanes can lead to the formation of valuable chiral scaffolds like 1,2,3,4-tetrahydroisoquinolines. acs.org The reaction proceeds under metal-free basic conditions, which is unusual for oxetane ring-opening reactions, and can be performed in a one-pot fashion starting from simple precursors. nih.gov The choice of nucleophile can also dictate the reaction pathway; for example, a vinyl oxetane treated with diisopropyl dithiophosphate (B1263838) undergoes nucleophilic ring-opening, whereas treatment with the less nucleophilic diethyl phosphoric acid leads to ring expansion. acs.org

Table 1: Examples of Directed Ring-Opening Reactions for Structural Diversification

Starting Material Class Reagent / Conditions Product Type Key Feature
Oxetane Carboxamides Metal-free basic conditions Fused heterocycles Intramolecular cyclization following ring-opening. nih.gov
3-Substituted Oxetanes Chiral Brønsted Acids Highly functionalized chiral molecules Catalytic asymmetric ring-opening. rsc.org
Vinyl Oxetanes Diisopropyl dithiophosphate Acyclic Z-alkene Nucleophilic SN2' ring-opening. acs.org
Vinyl Oxetanes Diethyl phosphoric acid Six-membered ring Acid-catalyzed ring expansion. acs.org

Amphoteric Reactivity of 3-Aminooxetanes as Molecular Building Blocks

3-Aminooxetanes display remarkable 1,3-amphoteric reactivity, possessing both a nucleophilic amino group and an electrophilic carbon site within the strained oxetane ring. nih.govsemanticscholar.org The amino group at the C-3 position acts as the nucleophilic center, while the ring carbons, activated by ring strain, serve as electrophilic sites. rsc.org This dual reactivity is orthogonal; the 1,3-relationship of the nucleophilic and electrophilic sites prevents self-destructive intramolecular reactions, contributing to the stability of these compounds. rsc.org This stability, combined with their commercial availability or straightforward synthesis, makes them powerful building blocks for creating diverse heterocyclic structures through annulation reactions. nih.govrsc.org

Intermolecular Annulation Reactions (e.g., [3+2] Annulations)

The 1,3-amphoteric nature of 3-aminooxetanes is elegantly exploited in intermolecular [3+2] annulation reactions, providing rapid access to a variety of five-membered heterocycles. semanticscholar.org In these reactions, the 3-aminooxetane acts as a three-atom synthon. The reaction is initiated by the nucleophilic amino group attacking a polarized π-system (e.g., C=O, C=S, C=N), followed by an intramolecular ring-opening of the oxetane by a newly positioned nucleophile, which is thermodynamically driven by the release of ring strain. rsc.orgrsc.org

These annulations can proceed under various conditions, including catalyst-free, acid-catalyzed, or base-catalyzed systems. For example:

With Thiocarbonyls: Reactions with partners like carbon disulfide (CS₂) or isothiocyanates proceed spontaneously at room temperature without any catalyst to form iminothiazolidines and mercaptothiazolidines in excellent yields. rsc.orgnih.gov

With Isocyanates: The less nucleophilic oxygen of an isocyanate requires catalysis. Lewis acids such as FeCl₃ have been shown to effectively promote the [3+2] annulation to produce substituted imidazolidin-2-ones. researchgate.net

With Carbon Dioxide (CO₂): As a green C1 source, CO₂ can participate in these annulations. semanticscholar.org While uncatalyzed reactions are ineffective, the use of an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst facilitates the formation of oxazolidinones in high yields. nih.gov

With Imines: Simple C=N bonds, such as those in 1,3,5-triazinanes, can undergo [3+2] annulation when promoted by a Lewis acid like BF₃·Et₂O, yielding structurally diverse 4-hydroxymethyl imidazolidines. rsc.org

Table 2: Selected [3+2] Annulation Reactions with 3-Aminooxetanes

Reaction Partner Catalyst / Conditions Product Heterocycle Yield
Isothiocyanates None, DCM, rt Iminothiazolidine up to 99% nih.gov
Carbon Disulfide None, DCM, rt Mercaptothiazolidine 99% nih.gov
Isocyanates FeCl₃ (1 mol%), Toluene Imidazolidin-2-one up to 95% researchgate.net
Carbon Dioxide (1 atm) DBU (10 mol%), MeCN Oxazolidinone up to 95% nih.gov
1,3,5-Triazinanes BF₃·Et₂O, DCE, 50 °C Imidazolidine up to 93% rsc.org

Aza-Michael Additions for Novel Derivatives

The nucleophilic amine of the 3-aminooxetane core can readily participate in aza-Michael additions, a powerful C-N bond-forming reaction. mdpi.com This reaction involves the conjugate addition of the amine to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov This strategy provides an efficient route to novel and highly functionalized amino acid derivatives containing the oxetane motif. bohrium.comnih.gov

For instance, reacting methyl 2-(oxetan-3-ylidene)acetate with various heterocyclic amines (such as pyrrolidine, piperidine (B6355638), or imidazole) via an aza-Michael addition yields a range of 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.com This method is versatile, tolerating a variety of amine nucleophiles and proceeding under mild conditions, often catalyzed by a base like DBU. mdpi.comnih.gov The resulting products are complex heterocyclic amino acid derivatives that can be further diversified. bohrium.com The reaction can also be intramolecular, leading to the synthesis of novel unnatural amino acids under mild, metal-free conditions. researchgate.netcitedrive.com

Silver-Catalyzed (3+2) Annulation Reactions

While various Lewis acids and bases are effective catalysts for [3+2] annulations of 3-aminooxetanes, the use of silver catalysts for this specific transformation is not extensively documented in the primary literature. However, silver catalysis is known to be effective in other transformations involving carboxylic acids. For example, silver nitrate (B79036) has been used to catalyze the decarboxylative fluorination of carboxylic acids, demonstrating its utility in functional group interconversions. organic-chemistry.org In the context of annulations involving 3-aminooxetanes, catalysts like FeCl₃, Sc(OTf)₃, and BF₃·Et₂O are more commonly reported to activate the substrates and facilitate the cycloaddition. nih.govrsc.org

Chemoselectivity in Functional Group Interconversions on the Oxetane Core

The presence of multiple functional groups (amine, carboxylic acid) and a reactive oxetane ring necessitates highly chemoselective transformations. The stability of the oxetane core is a significant consideration, as it is prone to ring-opening under strong acidic conditions. chemrxiv.org This limits certain reactions; for example, esterification of the carboxylic acid group is best performed under basic rather than acidic conditions to avoid decomposition. chemrxiv.org

Conversely, the inherent reactivity of the functional groups can be exploited for selective modifications:

Decarboxylation: The carboxylic acid group can be selectively removed or transformed. Recent studies have shown that 2-aryl oxetane-2-carboxylic acids can undergo visible-light-mediated photoredox hydrodecarboxylation. researchgate.net This provides access to 2-aryl oxetanes, which are otherwise challenging to synthesize. researchgate.net Similarly, decarboxylative functionalization at the 3-position is a well-established method for introducing new substituents. researchgate.net

Isomerization: Oxetane-carboxylic acids can exhibit unexpected instability, undergoing isomerization into new heterocyclic lactones upon storage at room temperature or gentle heating. nih.gov For example, a 3-spiro-oxetane-2-carboxylic acid was observed to isomerize over time into a fused lactone. nih.gov While this can be an undesired side reaction, this innate tendency can also be harnessed synthetically to simplify access to complex lactone structures that would otherwise require multi-step syntheses. nih.gov

Amide Formation: The carboxylic acid can be converted to an amide. This is typically achieved using standard coupling reagents, but care must be taken to use oxetane-tolerant conditions, generally avoiding strong acids. chemrxiv.org

The ability to selectively manipulate one functional group while preserving the others and the core oxetane ring is crucial for using these molecules as versatile building blocks in complex synthesis. nih.govimperial.ac.uk

Applications As a Molecular Scaffold and Building Block in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Peptidomimetics

A primary application of 3-aminooxetane derivatives is in the field of peptidomimetics, where they are used to create peptide-like molecules with improved drug-like properties. nih.gov Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic use. nih.gov By strategically replacing certain amino acid residues or amide bonds with scaffolds like 3-aminooxetane, researchers can overcome these limitations. nih.govacs.org

The 3-aminooxetane motif serves as an effective amide bond isostere, a chemical group that mimics the spatial arrangement and electronic properties of a native amide bond. nih.govthieme.de The replacement of a backbone carbonyl group with a 3-aminooxetane ring creates a non-hydrolyzable oxetanylamine fragment. nih.govacs.org This substitution is designed to retain the hydrogen-bond donor and acceptor pattern of the original peptide bond, which is often crucial for target binding, while introducing a structure that is no longer a substrate for peptidases. nih.govacs.org The oxetane's strained ring structure endows the endocyclic oxygen with increased Lewis basicity, making its hydrogen bond accepting capability comparable to that of a ketone or amide carbonyl. nih.gov This mimicry makes the aminooxetane motif an attractive, small, polar, and non-planar functional group for medicinal chemistry applications. thieme.de

Table 1: Comparison of Amide Bond and 3-Aminooxetane Isostere

FeatureStandard Amide Bond3-Aminooxetane Isostere
Structure -CO-NH--CH(R)-NH- (within an oxetane (B1205548) ring replacing the carbonyl)
Key Interaction Hydrogen bond donor (N-H) and acceptor (C=O)Retains hydrogen bond donor (N-H) and acceptor (oxetane oxygen) pattern nih.govacs.org
Metabolic Stability Susceptible to enzymatic hydrolysis by proteasesResistant to enzymatic hydrolysis nih.govacs.org
Planarity PlanarNon-planar, introduces three-dimensionality thieme.de

The integration of 3-aminooxetane building blocks into peptide chains has been successfully demonstrated using established synthetic methodologies. nih.gov These techniques are compatible with both solution-phase and solid-phase peptide synthesis (SPPS), the latter being a cornerstone of modern peptide chemistry for its efficiency and automation potential. nih.govnih.govlibretexts.org The synthesis strategy generally relies on standard peptide coupling reagents (like DCC or EDC) to form the amide bond between the amino group of the oxetane-containing building block and the carboxylic acid of the preceding amino acid in the sequence. nih.govlibretexts.org This compatibility allows for the creation of a wide range of peptide-oxetane hybrids, or "oxetanyl peptides," where the modification can be placed at specific sites within the peptide sequence to modulate its properties. nih.gov The resulting amino oxetanyl fragments have been shown to be stable under various reaction conditions, including those involving acids, bases, and reducing or oxidizing agents. nih.gov

The introduction of a 3-aminooxetane moiety into a peptide backbone has a profound impact on its local and global conformation. nih.gov While beneficial for stability, this modification can be disruptive to well-defined secondary structures like α-helices. nih.gov

Detailed studies using circular dichroism and NMR spectroscopy on α-helical peptides have demonstrated that replacing a single amino acid's carbonyl group with a 3-aminooxetane leads to a significant decrease in helicity. nih.gov Molecular dynamics simulations revealed the structural basis for this disruption:

Kinking: The modification introduces a distinct kink in the helical axis. nih.gov

Dihedral Angle Alteration: It alters the backbone dihedral angles (phi/psi) of residues up to three positions away from the modification site. nih.gov

Hydrogen Bond Disruption: The substitution disrupts the canonical (i, i+4) hydrogen bonding pattern that stabilizes the α-helix, favoring the formation of new, short-range hydrogen bonds instead. nih.gov

This structural influence is a critical consideration in the design of peptidomimetics, as the biological function of many peptides is intrinsically linked to their three-dimensional shape. nih.gov While disruptive to α-helices, this property can be harnessed to design specific turns or non-native folded structures known as foldamers.

Table 2: Impact of Oxetane Modification on α-Helical Structure

Structural ParameterUnmodified α-HelixOxetane-Modified Peptide
Helical Axis LinearKinked at modification site nih.gov
Hydrogen Bonding Stabilized by (i, i+4) H-bonds(i, i+4) H-bond pattern is disrupted nih.gov
Overall Helicity HighSignificantly reduced nih.gov
Local Conformation Consistent dihedral anglesDihedral angles altered for nearby residues nih.gov

A key driver for using 3-aminooxetane building blocks is to enhance the metabolic stability of peptide-based drug candidates. nih.govacs.org The primary pathway for the degradation of peptides in the body is the enzymatic hydrolysis of amide bonds by proteases and peptidases. acs.org By replacing a scissile amide bond with the non-hydrolyzable oxetanylamine linkage, the resulting peptidomimetic becomes resistant to cleavage at that specific site. nih.govacs.org This strategy directly addresses one of the major drawbacks of peptide therapeutics—their short biological half-lives—potentially leading to improved pharmacokinetic profiles and sustained therapeutic effects. acs.org

Contribution to Physicochemical Property Modulation in Compound Design

The oxetane ring imparts unique properties that are highly desirable in modern medicinal chemistry. It is a small, polar moiety that can improve aqueous solubility and reduce lipophilicity—properties that are often beneficial for oral absorption and distribution. thieme.denih.gov

Furthermore, the non-planar, four-membered ring structure of the oxetane increases the three-dimensional (3D) character, or sp³-hybridized carbon content, of a molecule. nih.gov There is a growing recognition in drug design that moving away from flat, aromatic structures towards more complex 3D shapes can lead to improved selectivity, better physicochemical properties, and access to novel intellectual property space. The 3-aminooxetane building block is an excellent tool for achieving this structural and property enhancement. thieme.denih.gov

Influence on Basicity (pKa) of Adjacent Amine Functional Groups

The oxetane ring, particularly when positioned near an amine, exerts a significant influence on the amine's basicity (pKa). This is primarily due to the strong σ-electron-withdrawing nature of the oxetane's oxygen atom. acs.org This inductive effect reduces the electron density on the adjacent nitrogen atom, thereby lowering its ability to accept a proton and decreasing its basicity. masterorganicchemistry.com

Research has demonstrated a clear correlation between the proximity of the oxetane ring to the amine and the magnitude of the pKa reduction. When the oxetane is in the α-position to the amine, the decrease in basicity is most pronounced, with a reduction of approximately 2.7 pKa units. nih.gov The effect diminishes as the distance increases, with a β-position placement leading to a 1.9 unit decrease, a γ-position causing a 0.7 unit drop, and even a δ-position still showing a measurable 0.3 unit reduction. nih.gov

This property is of considerable interest in medicinal chemistry. nih.gov By strategically incorporating an oxetane moiety, chemists can fine-tune the pKa of a drug candidate. nih.govnih.gov This modulation can be crucial for optimizing a compound's pharmacokinetic properties, such as reducing unwanted tissue accumulation or mitigating off-target effects associated with highly basic functional groups. nih.govnih.gov For instance, in the development of a Bruton's tyrosine kinase (BTK) inhibitor, replacing a methyl group with an oxetane motif enhanced the compound's potency and selectivity while maintaining desirable solubility. nih.gov Similarly, the introduction of an oxetane group to a piperidine (B6355638) nitrogen in a ChK1 inhibitor successfully lowered the pKa, addressing potential safety concerns related to acetylcholine (B1216132) esterase inhibition. nih.gov

Table 1: Effect of Oxetane Position on Amine pKa
Position of Oxetane Ring Relative to AmineApproximate pKa Reduction (units)
α (alpha)2.7
β (beta)1.9
γ (gamma)0.7
δ (delta)0.3

Development of Diversified Oxetane-Containing Building Blocks

The growing recognition of the oxetane motif's favorable properties in drug discovery has spurred the development of a wide array of oxetane-containing building blocks. acs.orgenamine.net These synthons provide chemists with readily available starting materials to incorporate the oxetane scaffold into more complex molecules. enamine.net

Strategies for Diversity-Oriented Synthesis of Oxetane Analogues

A variety of synthetic strategies have been employed to generate a diverse library of oxetane analogues. beilstein-journals.orgnih.gov These methods can be broadly categorized into the de novo construction of the four-membered ring and the derivatization of pre-existing oxetane building blocks. beilstein-journals.orgnih.gov

Key strategies for constructing the oxetane ring include:

Intramolecular Williamson Etherification: This remains one of the most common methods due to its versatility, despite the kinetic challenge of forming a four-membered ring. beilstein-journals.orgnih.gov

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a well-established method for forming oxetanes. magtech.com.cnacs.org

Ring Contraction: Methods involving the contraction of five-membered rings, such as γ-lactones, have been developed to yield oxetane carboxylic esters, which are valuable precursors for nucleoside analogues. beilstein-journals.orgnih.gov

Ring Expansion of Epoxides: The use of sulfur ylides to expand epoxide rings provides another route to oxetane structures. magtech.com.cnbeilstein-journals.org

C-H Bond Oxidative Cyclization: More recent methods focus on the direct functionalization of C-H bonds to form the oxetane ring. magtech.com.cn

Once a basic oxetane scaffold, such as oxetan-3-one, is obtained, it can be further functionalized to create a diverse range of building blocks. beilstein-journals.orgresearchgate.net Reactions like Strecker synthesis, aldol-type condensations, and Horner-Wadsworth-Emmons reactions have been used to introduce various functional groups at the 3-position of the oxetane ring. chemrxiv.org

Utility in Complex Organic Molecule Construction

Oxetane-containing building blocks are increasingly utilized in the synthesis of complex organic molecules, including natural products and their analogues. acs.orgontosight.ai The strained nature of the four-membered ring makes it susceptible to ring-opening reactions, which can be strategically employed in synthesis. acs.org However, the ring is also stable enough to be carried through multi-step synthetic sequences. utexas.edu

Role in Biosynthesis and Natural Product Derivatives

The oxetane ring is found in a number of biologically active natural products, highlighting its importance in a biological context.

Oxetin (B1210499) (3-Aminooxetane-2-carboxylic Acid) and its Biological Context

Oxetin, with the chemical structure (2R,3S)-3-amino-2-oxetane carboxylic acid, was the first natural product discovered to possess an oxetane ring. nih.gov It was isolated from the fermentation broth of a Streptomyces species. nih.gov Oxetin exhibits antimicrobial activity against certain microorganisms, particularly in minimal media. nih.gov This inhibitory effect can be reversed by several amino acids, including L-isoleucine, L-methionine, L-valine, and L-glutamine, suggesting it acts as an antimetabolite. nih.gov Furthermore, oxetin has shown herbicidal activity and is an inhibitor of glutamine synthetase from spinach leaves. nih.gov The discovery of oxetin spurred interest in the unique properties and potential applications of oxetane-containing compounds.

Oxetanocin and Related Nucleoside Analogues

Oxetanocin-A (OXT-A) is a nucleoside analogue isolated from Bacillus megaterium that contains an oxetane ring in place of the furanose sugar of conventional nucleosides. nih.govnih.gov This structural modification confers potent antiviral, antitumor, and antibacterial activities. nih.govacs.org OXT-A and its derivatives function by inhibiting DNA polymerases. nih.govresearchgate.net

The biosynthesis of OXT-A is a fascinating process involving the oxidative ring contraction of a 2'-deoxyadenosine (B1664071) phosphate. nih.govacs.org This key step is catalyzed by a B12-dependent radical S-adenosyl-L-methionine (SAM) enzyme called OxsB, in conjunction with a phosphohydrolase, OxsA. nih.govacs.orgnih.gov The OxsB enzyme initiates the reaction by abstracting a hydrogen atom from the C2' position of the deoxyribose sugar, leading to the formation of the oxetane ring. nih.govmit.edu The final steps in the pathway involve the reduction of an aldehyde intermediate by a non-specific alcohol dehydrogenase and subsequent dephosphorylation by OxsA to yield OXT-A. nih.gov

The unique structure and biological activity of oxetanocin have inspired the synthesis of numerous related nucleoside analogues. acs.orgresearchgate.netthieme-connect.comnih.gov These synthetic efforts aim to develop new therapeutic agents with improved efficacy and selectivity. nih.gov

Table 2: Compound Names Mentioned
Compound Name
This compound
Oxetin
L-isoleucine
L-methionine
L-valine
L-glutamine
Oxetanocin-A
2'-deoxyadenosine phosphate
oxetan-3-one

Computational and Theoretical Investigations of 3 Aminooxetane 2 Carboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of 3-Aminooxetane-2-carboxylic acid is a key determinant of its biological activity and chemical reactivity. The four-membered oxetane (B1205548) ring is not planar and can adopt a puckered conformation to alleviate ring strain. nih.govnih.gov The degree of this puckering is influenced by the nature and position of substituents on the ring. For this compound, the presence of both an amino group at the 3-position and a carboxylic acid group at the 2-position introduces significant conformational constraints.

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational space of molecules like this compound in different environments, such as in aqueous solution. acs.orgacs.org These simulations can reveal the preferred puckering of the oxetane ring and the orientation of the amino and carboxylic acid substituents. It is established that for substituted oxetanes, the ring can adopt a puckered conformation with a puckering angle that can be influenced by substituents. acs.org For instance, the parent oxetane has a small puckering angle, while substituted versions can exhibit more pronounced puckering. nih.govacs.org

Quantum Chemical Calculations (e.g., DFT Studies on Reactivity and Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of this compound. nih.govbeilstein-journals.org DFT studies can provide insights into how the strained oxetane ring and the electron-donating amino group and electron-withdrawing carboxylic acid group influence the molecule's properties.

The stability of the oxetane ring is a critical factor. While generally more stable than three-membered rings like epoxides, the ring strain of approximately 25.5 kcal/mol makes oxetanes susceptible to ring-opening reactions. nih.gov DFT calculations can predict the activation barriers for such reactions under various conditions, providing a measure of the compound's kinetic stability. beilstein-journals.org Studies on other oxetane derivatives have shown that the substitution pattern significantly affects stability, with 3,3-disubstituted oxetanes often being more stable. nih.gov

The reactivity of this compound is governed by the interplay of the strained ring and its functional groups. The amino group can act as a nucleophile, while the carboxylic acid can act as both a hydrogen bond donor and acceptor. DFT calculations can map the electron density distribution and identify the most reactive sites within the molecule. For instance, the oxygen atom of the oxetane ring possesses lone pairs that can act as hydrogen-bond acceptors. nih.gov

In Silico Modeling of Molecular Interactions

The potential of this compound as a building block in medicinal chemistry necessitates an understanding of its interactions with biological targets like enzymes and receptors. acs.org In silico modeling techniques are invaluable for predicting and analyzing these interactions.

Protein-Ligand Docking Simulations for Enzyme and Receptor Interactions

Protein-ligand docking is a computational method used to predict the binding orientation of a small molecule (ligand) to a protein's binding site. acs.orgnih.gov For this compound, docking simulations can be employed to understand how it might fit into the active site of an enzyme or the binding pocket of a receptor. The oxetane ring can influence binding through steric interactions and by acting as a hydrogen bond acceptor. nih.govacs.org Docking studies on other oxetane-containing inhibitors have shown that the oxetane moiety can occupy specific pockets within the protein, contributing to binding affinity and selectivity. acs.org The amino and carboxylic acid groups are also crucial for forming specific hydrogen bonds and electrostatic interactions with protein residues.

Free Energy Perturbation Studies for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a protein. nih.gov While computationally intensive, FEP can provide more accurate predictions than docking scores. For a series of analogs of this compound, FEP could be used to predict how modifications to the amino or carboxylic acid groups, or substitutions on the oxetane ring, would affect their binding affinity to a particular target. These calculations involve creating a thermodynamic cycle that connects the binding of two different ligands to the same protein.

Mechanistic Insights into Molecular Target Recognition

Computational studies can provide detailed mechanistic insights into how this compound is recognized by a molecular target. By analyzing the results of docking and MD simulations, researchers can identify the key amino acid residues in the protein that interact with the ligand. acs.org These interactions can include hydrogen bonds, salt bridges, and van der Waals contacts. Understanding these recognition patterns is crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold. For instance, computational studies on other inhibitors have revealed how the oxetane ring can act as a conformational lock, rigidifying the molecule in a bioactive conformation. acs.org

Analysis of Strained Ring Effects on Electronic Structure and Reactivity

The four-membered ring of this compound is inherently strained due to the deviation of its bond angles from the ideal tetrahedral geometry. nih.gov This ring strain has a profound effect on the molecule's electronic structure and reactivity. The endocyclic angles are significantly smaller than 109.5°, leading to increased p-character in the C-C and C-O bonds within the ring. nih.gov

This strain energy of approximately 25.5 kcal/mol provides a thermodynamic driving force for ring-opening reactions. nih.gov The reactivity of the oxetane ring can be further modulated by the electronic effects of its substituents. The amino group at the 3-position is an electron-donating group, which can influence the electron density distribution within the ring. Conversely, the carboxylic acid group at the 2-position is electron-withdrawing. The combination of these opposing electronic effects, coupled with the inherent ring strain, makes the reactivity of this compound a complex and interesting subject for computational analysis. DFT calculations can be used to quantify these effects by analyzing orbital energies, charge distributions, and bond orders. beilstein-journals.org

Spin Density and Radical Delocalization Studies

Detailed research findings and data tables concerning the spin density and radical delocalization specifically for the this compound radical are not available in the current body of scientific literature.

General computational studies on other molecules provide a framework for how such an analysis might be approached. For instance, research on radicals in other amino acids often employs Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with density functional theory (DFT) calculations to determine spin density distribution. nipne.roresearchgate.net These studies calculate the distribution of the unpaired electron across the molecule, which is crucial for understanding the radical's stability and reactivity. nih.govnih.gov

In the context of oxetane derivatives, particularly 3-aryl-3-carboxylic acid oxetanes, computational studies have shown that benzylic radicals on a strained ring are more π-delocalized. researchgate.net This delocalization leads to a lower spin density at the benzylic carbon, which in turn minimizes radical dimerization and favors other reaction pathways. researchgate.netacs.org However, these findings are specific to aryl-substituted oxetanes and cannot be directly extrapolated to the 3-amino-2-carboxylic acid substituted oxetane without dedicated computational studies.

The investigation into the radical properties of this compound would require specific theoretical calculations to model the radical species and determine the spin density distribution across its unique structure. Such studies would provide valuable insights but are not currently found in the reviewed literature.

Biological and Biochemical Research Excluding Clinical/safety/dosage/human Trials

In Vitro Studies on Enzyme Modulation

Initial studies have identified 3-Aminooxetane-2-carboxylic acid as an inhibitor of specific enzymes, suggesting a targeted mechanism of action.

Research has demonstrated that oxetin (B1210499), the common name for this compound, acts as an inhibitor of glutamine synthetase. jst.go.jpnih.govnih.govmdpi.com Specifically, studies on glutamine synthetase isolated from spinach leaves have confirmed this inhibitory effect. nih.govmdpi.com The inhibitory action of oxetin appears to be competitive with glutamine, as its effects can be reversed by the presence of L-glutamine, as well as other amino acids like L-isoleucine, L-methionine, and L-valine. jst.go.jpresearchgate.net This suggests that oxetin may function as an antimetabolite, interfering with the normal metabolic pathways involving glutamine. While the compound is noted to have an oxetane (B1205548) ring, a feature also present in some β-lactamase inhibitors, specific studies on its direct inhibition of β-lactamases or amino acid transporters are not extensively detailed in the currently available literature.

The structural similarity of this compound to the amino acid glutamine is a key aspect of its biological activity. This resemblance allows it to act as a substrate mimic, or an antimetabolite, in biochemical pathways that utilize glutamine. jst.go.jpnih.gov By competing with glutamine for binding to the active sites of enzymes like glutamine synthetase, oxetin can disrupt normal cellular processes that are dependent on this essential amino acid. This mechanism of action is consistent with the observation that its inhibitory effects on microbial growth are reversed by the addition of glutamine to the culture medium. jst.go.jpresearchgate.net

In Vitro Cell-Based Assays for General Biological Activity (e.g., Antimicrobial, Anticancer)

The biological activity of this compound extends to its effects on whole cells, where it has demonstrated antimicrobial properties.

In vitro assays have shown that oxetin possesses antibacterial activity, notably against Bacillus subtilis. nih.govacs.org Its antifungal activity has also been reported, with inhibitory effects observed against Pyricularia oryzae. nih.govpsu.edu The antimicrobial activity is often observed when microorganisms are cultured in minimal media, a condition that accentuates the effect of an antimetabolite by limiting the availability of the competing natural substrate. jst.go.jpresearchgate.net While the oxetane ring is a structural feature found in some anticancer compounds, detailed in vitro studies screening this compound against a panel of cancer cell lines are not widely reported in the current body of scientific literature.

Mechanistic Elucidation of Biological Effects at the Molecular Level

Understanding the biological effects of this compound at the molecular level requires an examination of its interactions with its biological targets and the influence of its specific chemical structure on its activity.

The primary molecular interaction identified for this compound is its binding to glutamine synthetase. jst.go.jpnih.govmdpi.com As a glutamine antagonist, it likely interacts with the glutamate (B1630785) or glutamine binding site of the enzyme, preventing the normal catalytic reaction from occurring. This interaction is the basis for its herbicidal and antimicrobial activities, as the inhibition of glutamine synthetase disrupts nitrogen metabolism, which is crucial for the synthesis of numerous essential biomolecules. nih.govnih.gov

The biological activity of this compound is intrinsically linked to its unique chemical structure, particularly the presence of the oxetane ring and its specific stereochemistry. jst.go.jpnih.gov The (2R,3S) stereoisomer of 3-amino-2-oxetane carboxylic acid has been identified as the naturally occurring and biologically active form. jst.go.jpnih.govnih.gov This was demonstrated in a study where all four stereoisomers of oxetin were synthesized and tested against Bacillus subtilis, with only the natural (2R,3S) isomer exhibiting inhibitory activity. acs.org This highlights the critical importance of the specific three-dimensional arrangement of the amino and carboxylic acid groups on the oxetane ring for its biological function. The oxetane ring itself is a high-energy, non-aromatic heterocycle that contributes to the compound's reactivity and ability to interact with biological targets. mdpi.com

Investigation of Herbicidal Properties of Oxetin

Oxetin, a novel amino acid antimetabolite, was first isolated from the fermentation broth of a soil actinomycete, Streptomyces sp. OM-2317. nih.govkitasato-u.ac.jp Its unique chemical structure, (2R,3S)-3-amino-2-oxetane carboxylic acid, features an oxetane ring, making it the first natural product to be identified with this structural component. nih.govnih.gov

Initial research revealed that oxetin exhibits potent herbicidal activity. kitasato-u.ac.jpnih.gov The mechanism behind this phytotoxicity lies in its ability to inhibit glutamine synthetase (GS), a crucial enzyme in the nitrogen metabolism of plants. kitasato-u.ac.jpnih.gov Glutamine synthetase is responsible for the assimilation of ammonia (B1221849) into the amino acid glutamine. The inhibition of this enzyme leads to a rapid and toxic accumulation of ammonia within the plant cells, ultimately causing cell death and the herbicidal effect. cropprotectionnetwork.orgucanr.edu

Studies on the inhibitory action of oxetin on glutamine synthetase isolated from spinach leaves determined its inhibition constant (Ki) to be 3.4 mM. kitasato-u.ac.jp This demonstrates a tangible, though not exceptionally strong, inhibitory effect on the enzyme at a molecular level.

The herbicidal effects of oxetin have been observed in studies on various plant species. While detailed, publicly available data on a wide spectrum of weeds is limited, the initial findings from its discovery highlight its potential as a broad-spectrum herbicide. The herbicidal action is characterized by visible symptoms such as chlorosis (yellowing) and necrosis (tissue death) on the leaves of treated plants, which are consistent with the effects of other glutamine synthetase inhibitors. nih.govcropprotectionnetwork.org

Further research into the herbicidal properties of oxetin has been limited, and it has not been commercialized as a herbicide. researchgate.net This is in contrast to another natural product GS inhibitor, phosphinothricin (B1261767) (the active ingredient in glufosinate), which has seen widespread agricultural use. nih.gov The reasons for the lack of commercialization of oxetin are not extensively documented but may relate to factors such as its production efficiency, stability, or the potency of its herbicidal effect compared to existing synthetic herbicides.

Herbicidal Activity of Oxetin

Test OrganismActivityReference
Various PlantsHerbicidal activity exhibited nih.govnih.gov

Inhibition of Glutamine Synthetase by Oxetin

Enzyme SourceKi ValueReference
Spinach Leaves3.4 mM kitasato-u.ac.jp

Q & A

Q. What are the established synthetic routes for 3-Aminooxetane-2-carboxylic acid (oxetin)?

The synthesis of oxetin typically involves multi-step strategies to construct its four-membered oxetane ring with stereochemical precision. One route starts with optically pure nitrohexofuranoses, undergoing eight to nine steps including azidolysis and cyclization to yield enantiomerically pure oxetin derivatives . Another method employs metal-catalyzed one-pot reactions, such as cerium ammonium nitrate (CAN)-mediated azidolysis of α,β-epoxycyclohexanecarboxylic acids, to generate functionalized β-amino acids . Researchers must optimize reaction conditions (e.g., solvent polarity, temperature) to minimize ring strain and byproducts inherent to small-ring heterocycles.

Q. How is the structural integrity of oxetin confirmed experimentally?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry and ring conformation. For example, 1^1H and 13^{13}C NMR can identify the oxetane ring’s characteristic deshielded protons (δ 4.5–5.5 ppm) and carbons (δ 70–90 ppm) . X-ray crystallography is used to resolve absolute configurations, particularly for enantiopure forms, while mass spectrometry (HRMS) verifies molecular weight and purity. Polarimetry or chiral HPLC may be employed to assess enantiomeric excess in stereoselective syntheses .

Q. What biological activities are associated with oxetin?

Oxetin exhibits antibiotic properties by inhibiting glutamine synthetase in bacterial pathogens, disrupting nitrogen metabolism . It also demonstrates herbicidal activity via competitive inhibition of plant acetolactate synthase (ALS), a target for sulfonylurea herbicides. Researchers should validate these activities using enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation for glutamine synthetase) and in planta models (e.g., Arabidopsis thaliana for herbicidal effects). Dose-response curves (IC50_{50}) and comparative studies with known inhibitors (e.g., glyphosate) are essential for mechanistic clarity .

Advanced Research Questions

Q. How can stereochemical challenges in oxetin synthesis be addressed?

The oxetane ring’s high strain and restricted conformational flexibility complicate enantioselective synthesis. Strategies include:

  • Chiral auxiliaries : Temporarily incorporating groups like Fmoc to direct stereochemistry during ring closure, followed by cleavage .
  • Asymmetric catalysis : Using transition-metal catalysts (e.g., Ru or Rh complexes) to control stereochemistry in key steps like epoxide azidolysis .
  • Dynamic kinetic resolution (DKR) : Exploiting reversible ring-opening to favor a single enantiomer under kinetic control .
    Researchers must validate enantiopurity via chiral analytical methods and correlate stereochemistry with bioactivity (e.g., comparing IC50_{50} values of enantiomers).

Q. What contradictions exist in reported bioactivity data for oxetin derivatives?

Discrepancies arise in studies of oxetin’s herbicidal efficacy across plant species. For instance, some reports show strong ALS inhibition in monocots but weak activity in dicots, possibly due to differential enzyme isoform sensitivity or uptake barriers . To resolve contradictions, researchers should:

  • Standardize assay conditions (pH, temperature, substrate concentration).
  • Use isothermal titration calorimetry (ITC) to measure binding affinities across species.
  • Perform molecular docking studies to compare oxetin’s interactions with ALS variants .

Q. How can computational modeling enhance oxetin-based drug design?

Density functional theory (DFT) calculations predict oxetin’s reactivity and tautomeric equilibria, guiding derivatization for improved stability . Molecular dynamics (MD) simulations model interactions with targets like glutamine synthetase, identifying key residues (e.g., Asp50 in E. coli GS) for hydrogen bonding. Researchers should validate predictions with mutagenesis studies (e.g., alanine scanning) and free-energy perturbation (FEP) calculations to prioritize synthetic targets .

Q. What strategies mitigate oxetin’s instability in aqueous media?

Oxetin’s oxetane ring is prone to hydrolytic cleavage under acidic or basic conditions. Stabilization approaches include:

  • Prodrug design : Masking the carboxylic acid as an ester or amide to reduce ring strain .
  • Formulation optimization : Encapsulation in liposomes or cyclodextrins to shield the ring from nucleophilic attack .
  • pH-controlled delivery : Using enteric coatings to prevent premature degradation in the stomach.
    Accelerated stability testing (40°C/75% RH) and HPLC monitoring of degradation products are critical for preclinical evaluation .

Methodological Considerations

  • Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .
  • Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., azides), including fume hood use and impervious gloves .
  • Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in detail, as small changes can drastically alter oxetane ring stability .

Retrosynthesis Analysis

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Reactant of Route 1
3-Aminooxetane-2-carboxylic acid
Reactant of Route 2
3-Aminooxetane-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.